molecular formula C7H6F5NO2 B6170531 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione CAS No. 2445786-40-1

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione

Cat. No. B6170531
CAS RN: 2445786-40-1
M. Wt: 231.1
InChI Key:
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Description

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione, or 4-PFEP, is a fluorinated cyclic ketone that has been widely studied due to its unique chemical and physical properties. It is a colorless, odorless and tasteless solid that is highly soluble in organic solvents. 4-PFEP is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in industrial processes, and as a drug in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-PFEP is not yet fully understood. However, it is believed that 4-PFEP binds to specific proteins in the body, which then triggers a cascade of events leading to the desired therapeutic effect. For example, 4-PFEP has been shown to bind to the estrogen receptor in breast cancer cells, which leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
4-PFEP is known to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of glucose, lipids, and other nutrients, as well as the activity of enzymes and hormones. In addition, 4-PFEP has been shown to possess anti-inflammatory, anti-fungal, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

4-PFEP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a low toxicity. In addition, it is highly soluble in organic solvents, making it suitable for use in a variety of reactions. However, there are some limitations to the use of 4-PFEP in laboratory experiments. It is not very stable in the presence of light and air, and it can react with other compounds to form unwanted byproducts.

Future Directions

There are a variety of potential future directions in the study of 4-PFEP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. In addition, further research is needed to develop more efficient and cost-effective methods for synthesizing 4-PFEP. Finally, further research is needed to explore the potential of 4-PFEP as a drug in the treatment of various diseases.

Synthesis Methods

4-PFEP can be synthesized by a variety of methods. The most common is the reaction of 1,1,2,2,2-pentafluoroethyl iodide with piperidine-2,6-dione in the presence of a base, such as potassium carbonate. This reaction yields 4-PFEP as the major product, with minor amounts of other products such as 1,1,2,2-tetrafluoroethyl piperidine-2,6-dione.

Scientific Research Applications

4-PFEP is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in industrial processes, and as a drug in medicinal chemistry. In organic synthesis, 4-PFEP is used as a protecting group for alcohols, amines, and carboxylic acids. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. In industrial processes, 4-PFEP is used as a catalyst for the enantioselective synthesis of chiral molecules. In medicinal chemistry, 4-PFEP is used as a drug in the treatment of various diseases, including cancer, diabetes, and hypertension.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione involves the introduction of a pentafluoroethyl group onto a piperidine-2,6-dione molecule.", "Starting Materials": [ "Piperidine-2,6-dione", "1,1,2,2,2-pentafluoroethane", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "The first step involves the deprotonation of piperidine-2,6-dione using sodium hydride in DMF to form the corresponding enolate.", "Next, 1,1,2,2,2-pentafluoroethane is reacted with the enolate in the presence of a base to introduce the pentafluoroethyl group onto the piperidine-2,6-dione molecule.", "The resulting intermediate is then hydrolyzed using methanol to yield the final product, 4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione." ] }

CAS RN

2445786-40-1

Product Name

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione

Molecular Formula

C7H6F5NO2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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